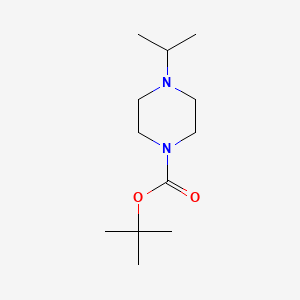

1-Boc-4-isopropylpiperazine

Description

Properties

IUPAC Name |

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMBNBXUPNOYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441774 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-46-7 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-isopropylpiperazine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-isopropylpiperazine is a key building block in contemporary medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring a mono-protected piperazine ring with an isopropyl substituent, offers a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic routes to 1-Boc-4-isopropylpiperazine, with a focus on the selection of starting materials and a detailed examination of the core chemical transformations. The methodologies discussed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen atom, a common and effective strategy to prevent the formation of undesired 1,4-disubstituted byproducts.[2] The subsequent attachment of an isopropyl group at the N4 position yields 1-Boc-4-isopropylpiperazine, a valuable intermediate for further molecular elaboration. This guide will explore the primary synthetic pathways to this important compound, starting from the synthesis of the key precursor, 1-Boc-piperazine, and then detailing the two major strategies for the introduction of the isopropyl moiety: reductive amination and direct N-alkylation.

I. Synthesis of the Core Intermediate: 1-Boc-Piperazine

The journey to 1-Boc-4-isopropylpiperazine begins with the efficient synthesis of its precursor, 1-Boc-piperazine (also known as tert-butyl piperazine-1-carboxylate). The most prevalent and straightforward method involves the direct mono-Boc protection of piperazine.

Protocol 1: Mono-Boc Protection of Piperazine

This method relies on the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry is crucial to favor the formation of the mono-protected product over the di-protected byproduct.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.[3]

-

Stir the solution until the piperazine is completely dissolved.[3]

-

Optionally, to improve selectivity, an acid such as formic acid can be added to the solution to form the piperazinium salt in situ, effectively protecting one of the nitrogen atoms.[3]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 0.3 to 0.5 equivalents to control mono-substitution) to the stirred piperazine solution at room temperature.[3]

-

The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for completion.[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by vacuum distillation or column chromatography, to yield pure 1-Boc-piperazine.[3]

Causality Behind Experimental Choices:

-

Solvent: A protic solvent like methanol is often used to ensure the solubility of piperazine.

-

Stoichiometry: Using a controlled amount of Boc₂O is critical to maximize the yield of the desired mono-Boc protected piperazine and minimize the formation of the di-Boc protected byproduct.

-

In situ Salt Formation: The addition of an acid protonates one of the piperazine nitrogens, reducing its nucleophilicity and thereby favoring mono-substitution.

An alternative, multi-step synthesis starting from diethanolamine has also been reported, which involves chlorination, Boc protection, and subsequent cyclization with ammonia.[2] This method can offer high yields and purity and is suitable for large-scale industrial production.[2]

II. Introduction of the Isopropyl Group: Key Synthetic Strategies

With 1-Boc-piperazine in hand, the next critical step is the introduction of the isopropyl group at the N4 position. Two primary and highly effective methodologies are employed for this transformation: reductive amination and direct N-alkylation.

A. Reductive Amination with Acetone

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4] In this context, 1-Boc-piperazine is reacted with acetone in the presence of a reducing agent to yield 1-Boc-4-isopropylpiperazine.

Reaction Scheme:

Mechanism:

The reaction proceeds through a two-step sequence, often performed in a single pot:

-

Iminium Ion Formation: The nucleophilic secondary amine of 1-Boc-piperazine attacks the carbonyl carbon of acetone, followed by dehydration to form an intermediate iminium ion.[4]

-

Reduction: A selective reducing agent then reduces the iminium ion to the corresponding tertiary amine.[4]

Experimental Protocol (Representative):

-

Dissolve 1-Boc-piperazine (1.0 equivalent) and acetone (1.0-1.5 equivalents) in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

To this solution, add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity for iminium ions over ketones.[5]

-

The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure 1-Boc-4-isopropylpiperazine.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium borohydride because it is less basic and does not reduce the starting acetone. It is also effective under mildly acidic conditions which can catalyze iminium ion formation.

-

Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent unwanted side reactions with water.

-

Stoichiometry: A slight excess of acetone may be used to drive the reaction to completion.

B. Direct N-Alkylation with an Isopropyl Halide

Direct N-alkylation is another fundamental and widely used method for the synthesis of N-substituted amines. This approach involves the reaction of 1-Boc-piperazine with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

Reaction Scheme:

Mechanism:

This reaction is a classic nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the secondary nitrogen of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid that is formed as a byproduct.

Experimental Protocol (Representative):

-

To a stirred solution of 1-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[6]

-

Add the isopropyl halide (e.g., 2-bromopropane, 1.0-1.2 equivalents) to the mixture.

-

The reaction mixture is typically heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC.[6]

-

After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography to yield pure 1-Boc-4-isopropylpiperazine.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they can dissolve the reactants and effectively solvate the cations, thereby increasing the nucleophilicity of the amine.

-

Base: A non-nucleophilic base is used to scavenge the acid produced during the reaction without competing with the piperazine in the nucleophilic attack.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with a secondary alkyl halide like 2-bromopropane, where steric hindrance can slow down the Sₙ2 reaction.

III. Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | Direct N-Alkylation |

| Starting Materials | 1-Boc-piperazine, Acetone | 1-Boc-piperazine, Isopropyl Halide |

| Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |

| Reaction Conditions | Typically room temperature | Often requires heating |

| Byproducts | Water, borate salts | Halide salts |

| Advantages | Mild conditions, high functional group tolerance | Readily available starting materials |

| Disadvantages | Cost of reducing agent | Potential for over-alkylation (less of a concern with Boc-protection), potential for elimination side reactions with secondary halides |

IV. Purification and Characterization

Regardless of the synthetic route chosen, the final product, 1-Boc-4-isopropylpiperazine, must be rigorously purified and characterized to ensure its suitability for downstream applications in drug development.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying the product. The choice of eluent (typically a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate) is optimized to achieve good separation of the product from any unreacted starting materials or byproducts.

-

Characterization: The identity and purity of 1-Boc-4-isopropylpiperazine are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the Boc group, the piperazine ring, and the isopropyl substituent, as well as their connectivity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the C=O stretch of the carbamate in the Boc group.

-

V. Logical Workflow and Visualization

The overall synthetic strategy can be visualized as a multi-step process, with key decision points based on the desired scale and available resources.

Logical Workflow Diagram

Caption: Key steps in the reductive amination pathway.

N-Alkylation Pathway

Caption: Key steps in the direct N-alkylation pathway.

Conclusion

The synthesis of 1-Boc-4-isopropylpiperazine is a critical process in the development of new pharmaceuticals. The two primary routes, reductive amination and direct N-alkylation, both offer viable and efficient methods for the introduction of the isopropyl group onto the 1-Boc-piperazine scaffold. The choice between these methods will often depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific functional group tolerance required for a particular synthetic sequence. A thorough understanding of the underlying mechanisms and the practical considerations outlined in this guide will enable researchers and drug development professionals to confidently and efficiently synthesize this important building block for their research endeavors.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? Retrieved from [Link]

-

MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2855. [Link]

-

ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... Retrieved from [Link]

-

ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Catalysis Letters, 148(1), 224-230. [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2016). [Link]

-

Springer. (2025). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. Catalysis Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 101–104. [Link]

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13, 18863. [Link]

- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2487. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 1-Boc-4-isopropylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in the architecture of modern pharmaceuticals, recognized as a "privileged scaffold" due to its frequent appearance in a diverse array of biologically active compounds.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[3] The 1,4-disubstituted nature of the piperazine core allows for facile structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. This versatility has led to the incorporation of the piperazine moiety into numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]

This technical guide focuses on a specific, yet promising, subclass: 1-Boc-4-isopropylpiperazine derivatives . The tert-butoxycarbonyl (Boc) protecting group at the N1 position offers a strategic advantage in multi-step syntheses, allowing for selective deprotection and further functionalization. The isopropyl group at the N4 position, a small lipophilic moiety, can significantly influence the compound's interaction with biological targets and its metabolic stability. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for 1-Boc-4-isopropylpiperazine Derivatives

The synthesis of 1-Boc-4-isopropylpiperazine derivatives typically commences with the commercially available 1-Boc-piperazine. The key step involves the introduction of the isopropyl group at the N4 position, followed by deprotection of the Boc group and subsequent derivatization at the N1 position.

A general synthetic route is outlined below:

Figure 1: General synthetic workflow for 1-Boc-4-isopropylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperazine

-

Materials: 1-Boc-piperazine, acetone, sodium triacetoxyborohydride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in DCM, add acetone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Boc-4-isopropylpiperazine.

-

Antimicrobial and Antifungal Activity

Piperazine derivatives have a well-documented history of antimicrobial and antifungal activities.[5] The introduction of various substituents on the piperazine ring can modulate their spectrum of activity and potency against different microbial strains.

Mechanism of Action: While the exact mechanisms can vary depending on the overall structure of the derivative, proposed modes of action for antimicrobial piperazine compounds include:

-

Inhibition of essential enzymes: Some derivatives have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

-

Disruption of cell membrane integrity: The cationic nature of the piperazine ring at physiological pH can facilitate interaction with and disruption of the negatively charged bacterial cell membrane.

-

Efflux pump inhibition: Certain piperazine derivatives can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing drugs.

Structure-Activity Relationship (SAR): For 1-Boc-4-alkylpiperazine derivatives, the nature of the substitution at the N1 position (after Boc deprotection) is a critical determinant of antimicrobial activity. Generally, the incorporation of aromatic or heteroaromatic moieties can enhance activity. The isopropyl group at the N4 position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell walls.

Experimental Protocol: Evaluation of Antimicrobial Activity

A standard method for assessing the antimicrobial activity of novel synthetic compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compound stock solution (in DMSO), positive control antibiotic (e.g., ciprofloxacin).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity

The piperazine scaffold is present in a number of FDA-approved anticancer drugs, highlighting its importance in oncology drug discovery.[7] Derivatives of 1,4-disubstituted piperazines have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][8]

Mechanism of Action: The anticancer mechanisms of piperazine derivatives are diverse and often depend on the specific chemical moieties attached to the piperazine core. These can include:

-

Kinase inhibition: Many piperazine-containing anticancer drugs target protein kinases that are dysregulated in cancer cells, thereby inhibiting signaling pathways involved in cell proliferation and survival.

-

Induction of apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases or the modulation of Bcl-2 family proteins.

-

Cell cycle arrest: Certain compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[8]

Structure-Activity Relationship (SAR): In the context of 1-Boc-4-isopropylpiperazine derivatives, after deprotection and further modification at the N1 position, the nature of the appended group is crucial for anticancer potency. The incorporation of planar aromatic systems, such as quinoxalines or other heterocyclic rings, has been shown to be a successful strategy for developing potent anticancer agents.[4][8] The isopropyl group at N4 can influence the compound's binding to the target protein and its overall pharmacokinetic properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

-

Materials: Human cancer cell lines (e.g., MCF-7, PC-3), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Quinoxalinyl-piperazine derivatives | Various human cancer cells | 6.1 to 17 nM | [4] |

| Arylpiperazine derivatives containing saccharin | DU145 (prostate) | < 2 µM | [10] |

| Symmetrical chlorophenylamino-s-triazine with piperazine | C26 (colon) | 4.62 ± 0.65 μM | [11] |

Table 1: Examples of anticancer activities of various piperazine derivatives.

Neuroprotective Effects

Piperazine derivatives have shown significant promise in the treatment of neurodegenerative disorders, with many exhibiting neuroprotective properties.[12] Their mechanisms of action often involve the modulation of neurotransmitter systems or the mitigation of cellular stress pathways.

Mechanism of Action: The neuroprotective effects of piperazine derivatives can be attributed to several mechanisms:

-

Antioxidant activity: Some derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[12]

-

Anti-inflammatory effects: Neuroinflammation plays a crucial role in the progression of many neurological disorders. Certain piperazine compounds can suppress the production of pro-inflammatory mediators.[12]

-

Modulation of neurotransmitter receptors: Arylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in the pathophysiology of several CNS disorders.[13]

Structure-Activity Relationship (SAR): For neuroprotective 1-Boc-4-isopropylpiperazine derivatives, the lipophilicity imparted by the isopropyl group can be advantageous for crossing the blood-brain barrier. The nature of the substituent introduced at the N1 position after Boc deprotection will largely determine the specific biological target and the resulting neuropharmacological profile.

Experimental Protocol: Assessment of Neuroprotective Effects against Oxidative Stress

A common in vitro model to assess neuroprotection involves challenging neuronal cells with an oxidative stressor, such as hydrogen peroxide (H₂O₂), and measuring cell viability.

-

Materials: Neuronal cell line (e.g., SH-SY5Y), cell culture medium, 96-well plates, hydrogen peroxide (H₂O₂), test compounds, MTT or similar viability assay reagents.

-

Procedure:

-

Seed neuronal cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compounds for a defined period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a specific concentration of H₂O₂ to the wells (except for the control group).

-

Incubate for an appropriate duration (e.g., 24 hours).

-

Assess cell viability using the MTT assay as described previously.

-

An increase in cell viability in the presence of the test compound compared to H₂O₂ treatment alone indicates a neuroprotective effect.

-

Conclusion and Future Directions

The 1-Boc-4-isopropylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries for screening against various diseases. While the existing literature provides a strong foundation for the potential of piperazine derivatives in antimicrobial, anticancer, and neuroprotective applications, further research specifically focused on 1-Boc-4-isopropylpiperazine analogs is warranted.

Future studies should aim to:

-

Synthesize and screen a focused library of 1-Boc-4-isopropylpiperazine derivatives with diverse substitutions at the N1 position.

-

Elucidate the specific mechanisms of action for the most potent compounds identified.

-

Conduct in-depth structure-activity relationship studies to optimize the potency and selectivity of lead compounds.

-

Evaluate the pharmacokinetic and toxicological profiles of promising candidates in preclinical models.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 1-Boc-4-isopropylpiperazine derivatives can be unlocked, paving the way for the discovery of next-generation drugs.

References

- Somashekhar M, Mahesh AR. Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. 2013.

- Kim JS, et al. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorg Med Chem. 2012;20(3):1235-43.

- Nadeem H, et al. Piperazine Derivatives Attenuate Scopolamine-Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF-κB/TNF-α/COX-2 Pathway. ChemistrySelect. 2023;8(19):e202300481.

- Sharma R, et al. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Discovery Technologies. 2022;19(2):24-41.

- Zhang W, et al. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect Dis. 2020;6(3):477-485.

- Wieckowska A, et al. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorg Med Chem. 2015;23(12):2986-99.

- Dubar F, et al. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorg Med Chem Lett. 2008;18(1):54-8.

- El-Sayed MA, et al. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Lett Drug Des Discov. 2016;13(4):348-356.

- Chemi G, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Pharmaceuticals (Basel). 2023;16(10):1387.

- Rehman AU, et al.

- Balouiri M, et al. Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal. 2016;6(2):71-79.

- Khan I, et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Lett Drug Des Discov. 2019;16(1):97-105.

- Kim SR, et al. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity. Arch Pharm Res. 2003;26(4):287-91.

- Loertscher BM, et al. Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. J Chem Educ. 2016;93(5):944-948.

- Ar-Riyami S, et al. Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicol Lett. 2011;205(2):141-9.

- Bonifazi A, et al. Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. J Med Chem. 2014;57(17):7249-63.

- Patel M, et al. Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. J Chem Pharm Res. 2012;4(1):539-544.

- Lee K, et al. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorg Med Chem. 2010;18(22):7966-74.

- Al-Ghorbani M, et al. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N'-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. 2020;25(24):5929.

- Yurttas L, et al.

- Wang WX, et al. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Front Chem. 2020;8:595.

- Sen F, et al. Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. ChemistrySelect. 2024;9(2):e202303861.

- Chen W, et al. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules. 2017;22(11):1857.

- Svatunek D, et al.

- Kumar D, et al. Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. Med Chem Res. 2014;23(3):1415-1426.

- Bajda M, et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Int J Mol Sci. 2022;23(19):11802.

- Loertscher BM, et al. Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. J Chem Educ. 2016;93(5):944-948.

- Walayat K, et al. An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 2019;43(1):1-23.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Mastering the Synthesis of Piperazine Scaffolds: Detailed Application Notes on Reductive Amination Protocols

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics. Its prevalence underscores the critical need for robust and efficient synthetic methodologies. Reductive amination has emerged as a cornerstone technique for the functionalization of piperazines, offering a versatile and controlled approach to creating diverse chemical libraries for pharmaceutical development. This document provides senior researchers, scientists, and drug development professionals with a detailed guide to understanding and implementing reductive amination protocols for piperazine compounds, grounded in mechanistic principles and practical, field-proven insights.

The Strategic Importance of Piperazine and Reductive Amination in Medicinal Chemistry

The piperazine ring is a common feature in a wide array of therapeutic agents, contributing to their pharmacological activity against various targets, including those implicated in anti-infective, anti-cancer, and neuroactive research.[1] The ability to selectively modify the nitrogen atoms of the piperazine core is crucial for tuning a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[2] This reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine through an intermediate imine or iminium ion.[2][3] Its widespread use in medicinal chemistry is due to its operational simplicity, often allowing for a one-pot procedure under mild conditions, and its broad substrate scope.[2] For piperazine synthesis, it provides a reliable strategy for introducing a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).[3]

Mechanistic Underpinnings: A Two-Step, One-Pot Transformation

The reductive amination process can be dissected into two key stages that typically occur in the same reaction vessel:

-

Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This is followed by a dehydration step to form an imine (from a primary amine) or an iminium ion (from a secondary amine like piperazine).[1][3] This step is frequently catalyzed by mild acid.[3][4]

-

Reduction: A reducing agent is then used to selectively reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final N-alkylated piperazine.[3]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. This selectivity prevents the premature reduction of the aldehyde or ketone to an alcohol.[5][6]

Figure 1. Generalized mechanism of reductive amination of piperazine.

Selecting the Optimal Reducing Agent: A Comparative Overview

The choice of reducing agent is paramount for a successful reductive amination. Several borohydride-based reagents are commonly employed, each with distinct characteristics.

| Reducing Agent | Key Features & Considerations | Selectivity |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for iminium ions over aldehydes and ketones, allowing for efficient one-pot reactions.[5][6] It is moisture-sensitive and typically used in aprotic solvents like DCM, DCE, or THF.[7] | High |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective for one-pot reductive aminations and stable in weakly acidic conditions.[2] Its use is often limited by the potential to generate toxic hydrogen cyanide gas during workup.[2] | High |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can reduce both imines and carbonyls.[2][8] For selective reactions, the imine is often pre-formed before the addition of NaBH₄.[6] | Low |

For most applications involving piperazines, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[2][6]

Detailed Experimental Protocols

The following protocols provide a framework for the reductive amination of piperazine derivatives. Researchers should optimize these conditions based on the specific substrates being used.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for the N-alkylation of a monosubstituted piperazine (e.g., Boc-piperazine) with an aldehyde.

Materials:

-

Monosubstituted piperazine (e.g., 1-Boc-piperazine)

-

Aldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the monosubstituted piperazine (1.0 eq) and the aldehyde (1.0-1.2 eq). Dissolve the starting materials in an appropriate volume of anhydrous DCM or DCE.[9]

-

Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate iminium ion formation.[6]

-

Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until completion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9] Be cautious as gas evolution may occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.[9]

Figure 2. Workflow for one-pot reductive amination using STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is advantageous when the carbonyl compound is particularly susceptible to reduction by milder reagents or when the one-pot procedure is inefficient.

Materials:

-

Same as Protocol 1, with Sodium Borohydride (NaBH₄) and Methanol (MeOH) replacing STAB and DCM.

-

Dean-Stark apparatus (optional, for imine formation)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the piperazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent (e.g., toluene or methanol). If using toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux until TLC or LC-MS indicates complete formation of the imine. If using methanol, stir at room temperature or with gentle heating.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature until the imine is fully consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Follow steps 5-8 from Protocol 1, using an appropriate workup solvent.

Troubleshooting and Practical Considerations

-

Incomplete Reactions: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote iminium ion formation.[6] Ensure all reagents and solvents are anhydrous, as STAB is water-sensitive.[7]

-

Side Reactions: The primary side reaction is the reduction of the carbonyl starting material to an alcohol. This is more prevalent with less selective reducing agents like NaBH₄. Using STAB minimizes this issue.[5]

-

Purification Challenges: The polarity of the final product can be similar to that of the starting piperazine, sometimes making chromatographic separation difficult. Careful selection of the eluent system is crucial.

-

Stereochemical Integrity: In cases where chiral centers are adjacent to the reacting carbonyl group, racemization can occur during the reductive amination process.[10] Careful selection of reaction conditions and reagents may be necessary to preserve stereochemistry.

Conclusion

Reductive amination is an indispensable tool in the synthesis of piperazine-containing compounds for drug discovery. By understanding the underlying mechanism and the nuances of reagent selection, researchers can effectively and efficiently generate diverse libraries of N-substituted piperazines. The protocols outlined in this guide, particularly the one-pot method using sodium triacetoxyborohydride, offer a reliable and versatile starting point for the synthesis of novel therapeutic candidates. As with any synthetic procedure, careful optimization and monitoring are key to achieving high yields and purity.

References

-

Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

ResearchGate. Reductive amination route for selective N‐monosubstitution. [Link]

-

University of Rochester. Reductive Amination - Common Conditions. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents. Method for preparing piperazines.

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

-

RSC Publishing. A practical catalytic reductive amination of carboxylic acids. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. Reductive Amination | Synthesis of Amines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for 1-Boc-4-isopropylpiperazine characterization

An Application Note for the Comprehensive Characterization of 1-Boc-4-isopropylpiperazine

Abstract

1-Boc-4-isopropylpiperazine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount to ensuring the desired downstream reaction outcomes, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for the definitive characterization of 1-Boc-4-isopropylpiperazine. We present detailed protocols and expected results for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, we describe the use of thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to assess its physical properties and thermal stability. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for qualifying this critical synthetic intermediate.

Introduction: The Rationale for Orthogonal Characterization

Piperazine and its derivatives are ubiquitous scaffolds in drug discovery, valued for their ability to improve the pharmacokinetic properties of a molecule.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an isopropyl group on the other creates a versatile intermediate, 1-Boc-4-isopropylpiperazine. The Boc group allows for selective and controlled reactions at the unprotected nitrogen, making it a valuable synthon for building complex molecular architectures.[1]

Given its role as a foundational precursor, verifying the identity and purity of each batch of 1-Boc-4-isopropylpiperazine is a non-negotiable step in the synthetic workflow. The presence of structural isomers, unreacted starting materials, or by-products can lead to failed reactions, complex purification challenges, and the generation of unintended, potentially toxic impurities in the final API.

Therefore, a robust analytical strategy relies on an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed. This ensures that a comprehensive profile of the molecule is generated, leaving no ambiguity about its identity, purity, and stability.

Caption: Orthogonal analytical workflow for comprehensive characterization.

Physicochemical Properties

A summary of the key properties for 1-Boc-4-isopropylpiperazine is provided below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-isopropylpiperazine-1-carboxylate | Computed |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| CAS Number | 886766-25-2 (unspecified stereochemistry) | [1] |

| Canonical SMILES | CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | PubChem |

| Appearance | White to off-white solid or oil | General Observation |

Part I: Structural Elucidation

The first objective is to unequivocally confirm that the material is, in fact, 1-Boc-4-isopropylpiperazine. This is achieved by probing the molecular structure using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural map can be assembled.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the 1-Boc-4-isopropylpiperazine sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

Expected Results & Interpretation

-

¹H NMR Spectrum: The proton spectrum provides information on the number of different types of protons and their connectivity.[3] The signals should be consistent with the structure, showing characteristic peaks for the Boc, isopropyl, and piperazine ring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality |

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a large, sharp singlet. |

| Isopropyl (-CH(CH₃)₂) | ~1.05 | Doublet (d) | 6H | The six equivalent methyl protons are split by the single methine proton. |

| Isopropyl (-CH (CH₃)₂) | ~2.70 | Septet (sept) or Multiplet (m) | 1H | The methine proton is split by the six methyl protons and potentially by adjacent piperazine protons. |

| Piperazine Ring (-N-CH₂ -CH₂-N-Boc) | ~2.40 - 2.60 | Multiplet (m) or Triplet (t) | 4H | Protons adjacent to the isopropyl-substituted nitrogen. Their chemical shift and multiplicity are influenced by the neighboring protons and nitrogen. |

| Piperazine Ring (-N-CH₂-CH₂ -N-Boc) | ~3.35 - 3.50 | Multiplet (m) or Triplet (t) | 4H | Protons adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate group, shifting them downfield. |

-

¹³C NMR Spectrum: The carbon spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Causality |

| Boc Group (-C(C H₃)₃) | ~28.5 | Shielded sp³ carbon in a high-symmetry environment. |

| Boc Group (-C (CH₃)₃) | ~79.5 | Quaternary carbon deshielded by the attached oxygen atom. |

| Boc Group (-C =O) | ~154.8 | Carbonyl carbon of the carbamate group, highly deshielded. |

| Isopropyl (-CH(C H₃)₂) | ~18.5 | Shielded sp³ methyl carbons. |

| Isopropyl (-C H(CH₃)₂) | ~60.0 | Methine carbon deshielded by the nitrogen atom. |

| Piperazine Ring | ~45 - 55 | Multiple signals for the non-equivalent piperazine ring carbons. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for both identification and purity analysis.

Protocol: MS Analysis (Direct Infusion or LC-MS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For LC-MS, use the HPLC method described in Section 4.1.

-

Acquire data in positive ion mode using electrospray ionization (ESI).

Expected Results & Interpretation The primary goal is to observe the molecular ion. For ESI, this is typically the protonated molecule [M+H]⁺.

| Ion | Expected m/z | Causality |

| [M+H]⁺ | 229.19 | The intact molecule plus a proton (C₁₂H₂₅N₂O₂⁺). This confirms the molecular weight.[1] |

| [M-C₄H₈+H]⁺ | 173.13 | Loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway. |

| [M-Boc+H]⁺ | 129.14 | Loss of the entire Boc group (100 Da), leaving the protonated isopropylpiperazine core. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol: FTIR-ATR Analysis

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]

Expected Results & Interpretation The spectrum should display characteristic absorption bands corresponding to the key functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Causality |

| Alkyl C-H | 2850 - 2975 | Stretch | Vibrations from the numerous C-H bonds in the isopropyl and piperazine moieties. |

| Carbamate C=O | 1680 - 1700 | Stretch | A strong, sharp peak characteristic of the Boc protecting group's carbonyl.[1] |

| C-N | 1160 - 1250 | Stretch | Vibrations from the C-N bonds within the piperazine ring and connected to the isopropyl group. |

digraph "Structural_Elucidation_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];NMR [label="NMR (¹H, ¹³C)\n'Provides the carbon-hydrogen framework and connectivity.'", fillcolor="#E8F0FE", fontcolor="#202124"]; MS [label="Mass Spec (MS)\n'Confirms the total mass and common fragments.'", fillcolor="#E8F0FE", fontcolor="#202124"]; IR [label="FTIR\n'Identifies key functional groups.'", fillcolor="#E8F0FE", fontcolor="#202124"];

Structure [label="Confirmed Structure:\n1-Boc-4-isopropylpiperazine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMR -> Structure [label="Correct proton/carbon count\nand chemical shifts"]; MS -> Structure [label="Correct molecular weight\n(m/z 229 [M+H]⁺)"]; IR -> Structure [label="Presence of C=O (~1690 cm⁻¹)\nand C-H stretches"]; }

Caption: Logic map for spectroscopic structure confirmation.

Part II: Purity and Impurity Profiling

Once the structure is confirmed, its purity must be established. Chromatographic techniques are the gold standard for separating the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for quantifying the purity of non-volatile organic compounds and detecting related substances.

Protocol: Reverse-Phase HPLC Method This method is a robust starting point and should be validated for specific laboratory conditions.

| Parameter | Recommended Condition | Causality & Justification |

| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for this type of molecule. The smaller particle size (UPLC) offers higher resolution and faster run times.[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient elution is necessary to elute the main peak with a good shape while also separating earlier and later eluting impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

| Detection | UV Diode Array Detector (DAD) at 210 nm | The carbamate and amine functionalities lack a strong chromophore, so detection at a low UV wavelength is required. |

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile (Diluent) | Ensures solubility and compatibility with the mobile phase. |

System Suitability & Acceptance Criteria

-

Main Peak Tailing Factor: ≤ 1.5

-

Theoretical Plates: ≥ 5000

-

Purity Result: Typically ≥ 98.0% area percent for a high-quality intermediate.

Gas Chromatography (GC)

GC is ideal for analyzing thermally stable and volatile compounds. It is particularly useful for identifying residual solvents from the synthesis or volatile impurities that may not be detected by HPLC.

Protocol: GC-MS Method This method is suitable for general impurity and residual solvent screening.

| Parameter | Recommended Condition | Causality & Justification |

| Column | HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of organic molecules.[4] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample without degradation. |

| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. |

| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | The temperature program separates volatile solvents at the beginning and allows for the elution of the main analyte and less volatile impurities. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification of unknown peaks, while FID provides robust quantification. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Sample Prep. | 1 mg/mL in Dichloromethane or Ethyl Acetate | Solvents that are volatile and provide good solubility. |

Part III: Physicochemical and Thermal Properties

Thermal analysis provides insights into the material's physical state (crystalline vs. amorphous), melting point, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.[6]

Protocol: DSC Analysis

-

Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

-

Crimp the pan with a lid.

-

Place the pan in the DSC cell alongside an empty reference pan.

-

Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

Expected Results & Interpretation

-

Melting Point (Tₘ): A sharp endothermic peak will indicate the melting of a crystalline solid. The peak maximum is reported as the melting point. For a pure substance, the melting range should be narrow.

-

Glass Transition (T₉): If the material is amorphous, a step-change in the heat capacity (a shift in the baseline) will be observed instead of a sharp melting peak.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and the temperature at which decomposition begins.[7]

Protocol: TGA Analysis

-

Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or ceramic).

-

Place the pan in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere (50 mL/min) from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

Expected Results & Interpretation

-

Onset of Decomposition: The TGA curve will show a stable baseline (constant mass) until the temperature at which the molecule begins to decompose. The temperature at which significant mass loss begins (e.g., 5% mass loss) is a key indicator of thermal stability.

-

Residual Mass: The amount of mass remaining at the end of the experiment indicates the formation of non-volatile decomposition products. For a clean organic molecule, this should be close to 0%.

Summary and Conclusion

The comprehensive characterization of 1-Boc-4-isopropylpiperazine requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for confirming its chemical identity, quantifying its purity, and assessing its thermal properties. NMR, MS, and IR spectroscopy work in concert to provide an unambiguous structural assignment. Orthogonal chromatographic techniques, HPLC and GC, ensure that the purity is accurately determined and that no significant impurities are overlooked. Finally, thermal analysis by DSC and TGA provides critical data on the material's physical form and stability. Adherence to these methods will ensure that researchers and developers can use this important building block with the highest degree of confidence.

References

-

National Forensic Laboratory of Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Royal Society of Chemistry. (2015). An integrated flow and microwave approach to a broad spectrum kinase inhibitor - Supplementary Information. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate. Available at: [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. Available at: [Link]

-

ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supplementary Information. Available at: [Link]

-

Impactio. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Available at: [Link]

-

Taylor & Francis Online. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available at: [Link]

-

Ami Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Available at: [Link]

Sources

- 1. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. policija.si [policija.si]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. tainstruments.com [tainstruments.com]

- 7. impactfactor.org [impactfactor.org]

Troubleshooting & Optimization

1-Boc-4-isopropylpiperazine stability and storage conditions

Technical Support Center: 1-Boc-4-isopropylpiperazine

Welcome to the technical support guide for 1-Boc-4-isopropylpiperazine (tert-butyl 4-isopropylpiperazine-1-carboxylate). This document provides researchers, scientists, and drug development professionals with in-depth information on the stability and storage of this critical synthetic intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of 1-Boc-4-isopropylpiperazine.

Q1: What are the ideal storage conditions for 1-Boc-4-isopropylpiperazine?

A1: To ensure maximum stability and shelf-life, 1-Boc-4-isopropylpiperazine should be stored under controlled conditions. The general recommendation is refrigeration at 2-8°C .[1] It should be kept in a tightly sealed container to prevent exposure to atmospheric contaminants.[2][3][4] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is best practice, as the compound can be sensitive to air and moisture over extended periods.[4] Storing the material in a dark place is also recommended to prevent potential light-induced degradation.[1]

Q2: Is 1-Boc-4-isopropylpiperazine sensitive to moisture and air?

A2: Yes, the compound is noted to be moisture-sensitive.[5] The tert-butoxycarbonyl (Boc) protecting group is susceptible to acidic hydrolysis. Atmospheric moisture can introduce acidic microenvironments, potentially leading to slow degradation over time. While hazardous polymerization does not occur, prolonged exposure to air or moisture should be avoided to maintain the compound's purity.[4]

Q3: How can I determine if my sample of 1-Boc-4-isopropylpiperazine has degraded?

A3: Visual inspection is the first step. Any change from a uniform solid, such as discoloration or clumping, may indicate moisture absorption or degradation. The primary degradation pathway involves the cleavage of the Boc group, yielding the more polar 4-isopropylpiperazine. This can be readily detected by Thin-Layer Chromatography (TLC), where a new, lower Rf spot corresponding to the free amine will appear. For a more quantitative assessment, techniques like ¹H NMR spectroscopy (monitoring for the disappearance of the t-butyl proton signal at ~1.4 ppm and the appearance of the N-H proton of the free piperazine) or LC-MS are recommended.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on the storage conditions. When stored as recommended (refrigerated, dry, under inert gas, and protected from light), the compound should remain stable for an extended period. However, chemical suppliers may not always provide a specific expiration date.[6] We advise that users routinely inspect the material and perform a quality check (e.g., via TLC) if the compound has been stored for a long time or if experimental results are inconsistent.

Q5: What are the primary incompatibilities of 1-Boc-4-isopropylpiperazine?

A5: The most significant incompatibility is with strong acids. The Boc group is designed to be labile under acidic conditions, and exposure to reagents like trifluoroacetic acid (TFA) or strong mineral acids will rapidly remove it.[5] Additionally, the compound should not be stored with strong oxidizing agents.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments, linking them to the stability and handling of 1-Boc-4-isopropylpiperazine.

| Problem Encountered | Potential Cause Related to Stability | Recommended Action & Explanation |

| Low or inconsistent reaction yields. | Partial degradation of starting material. The presence of deprotected 4-isopropylpiperazine can interfere with stoichiometry and lead to side reactions, consuming reagents and lowering the yield of the desired product. | Verify Purity: Before use, run a quick purity check using TLC or ¹H NMR. Use Fresh Material: If degradation is suspected, use a freshly opened bottle or a sample that has been rigorously stored under an inert atmosphere. |

| An unexpected, highly polar byproduct is observed on TLC/LC-MS. | In-situ or prior deprotection of the Boc group. This is the most common degradation pathway. The resulting free amine (4-isopropylpiperazine) is significantly more polar and will exhibit a much lower Rf on silica gel TLC. | Confirm Identity: If possible, co-spot your reaction mixture with a standard of 4-isopropylpiperazine on the TLC plate. Strictly Anhydrous Conditions: Ensure all solvents and reagents for your reaction are anhydrous, as trace acid and water can facilitate deprotection, especially if the reaction is heated. |

| The solid material has clumped or appears sticky. | Moisture absorption. This indicates that the container seal may have been compromised or the material was handled in a humid environment. Absorbed water can initiate the slow hydrolysis of the Boc group. | Handle in a Dry Environment: Use a glovebox or glove bag for aliquoting the reagent. Dry the Material: If clumping is observed, the material can be dried under a high vacuum. However, be aware that any degradation that has already occurred is irreversible. |

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure

This protocol outlines the best practices for handling 1-Boc-4-isopropylpiperazine from receipt to long-term storage to preserve its integrity.

-

Receiving: Upon receipt, inspect the container for an intact seal. If the seal is broken, the material's purity should be considered suspect.

-

Initial Storage: Immediately place the sealed container in a refrigerator at 2-8°C.

-

Aliquoting: a. Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. b. If possible, perform aliquoting in a glovebox or under a gentle stream of inert gas (argon or nitrogen). c. Use clean, dry spatulas and vials.

-

Resealing and Storage: a. Tightly reseal the main container. For optimal protection, use paraffin film to wrap the cap and threads. b. Purge the headspace of the container with inert gas before sealing. c. Return the container to the refrigerator (2-8°C) for storage.

Protocol 2: Rapid Quality Assessment by Thin-Layer Chromatography (TLC)

This method provides a quick and effective way to check for the presence of the primary degradation product, 4-isopropylpiperazine.

-

Sample Preparation: Dissolve a small amount (~1 mg) of your 1-Boc-4-isopropylpiperazine sample in ~0.5 mL of dichloromethane or ethyl acetate.

-

TLC Plate: Use a standard silica gel plate (e.g., silica gel 60 F₂₅₄).

-

Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.

-

Elution: Develop the plate in a TLC chamber using a mobile phase suitable for visualizing both the starting material and the more polar amine. A good starting point is a mixture of 10% methanol in dichloromethane (10% MeOH/DCM) with 0.5% triethylamine (TEA) to prevent streaking of the amine.

-

Visualization: a. First, visualize the plate under UV light (254 nm). b. Subsequently, stain the plate using a potassium permanganate (KMnO₄) or ninhydrin stain. Ninhydrin is particularly effective as it will produce a distinct color (typically yellow or purple) with the secondary amine of the deprotected product, while the Boc-protected starting material will not react.

-

Interpretation: A pure sample should show a single major spot. The presence of a second spot at a lower Rf, which stains positive with ninhydrin, is a strong indicator of Boc-group degradation.

Data Summary & Visualization

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated)[1][7] | Slows down potential degradation pathways. |

| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Protects against moisture and air, which can facilitate hydrolysis of the Boc group.[5][4] |

| Light | Store in a Dark Place[1] | Prevents potential photolytic degradation. |

| Container | Tightly Sealed[2][3][4] | Prevents ingress of atmospheric moisture and contaminants. |

Stability and Degradation Pathway

The following diagram illustrates the stability of 1-Boc-4-isopropylpiperazine under proper storage and its primary degradation pathway when exposed to adverse conditions like acid and moisture.

Caption: Stability logic for 1-Boc-4-isopropylpiperazine.

References

-

Ubigene. Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]

-

PubChem. (2S)-2-Isopropylpiperazine, N1-BOC protected. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Boc-4-(3-hydroxypropyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 373608-48-1|tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. fishersci.es [fishersci.es]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 6. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 7. lifechempharma.com [lifechempharma.com]

Technical Support Center: Monitoring Progress of 1-Boc-4-isopropylpiperazine Reactions

Welcome to the technical support center for monitoring reactions involving 1-Boc-4-isopropylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations. Here, we emphasize not just the "how" but the "why," grounding our protocols in established chemical principles to ensure reliable and reproducible outcomes.

Section 1: Foundational Knowledge & Core Principles